Chemical properties and structure of (2-Amino-5-chloropyridin-3-yl)boronic acid
Chemical properties and structure of (2-Amino-5-chloropyridin-3-yl)boronic acid
An In-Depth Technical Guide to (2-Amino-5-chloropyridin-3-yl)boronic Acid: Synthesis, Properties, and Applications in Modern Chemistry
Executive Summary
(2-Amino-5-chloropyridin-3-yl)boronic acid is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a trifunctional building block, it incorporates a nucleophilic amino group, an electrophilic chlorine atom, and a versatile boronic acid moiety on a pyridine scaffold. This unique arrangement of functionalities provides a platform for constructing complex molecular architectures, particularly through transition metal-catalyzed cross-coupling reactions. This guide offers a comprehensive overview of the compound's structure, physicochemical properties, a proposed synthetic pathway based on established chemical principles, and its critical role in synthetic applications, with a primary focus on the Suzuki-Miyaura coupling. The protocols and insights provided herein are designed to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this potent synthetic intermediate.
Introduction: The Strategic Value of Heterocyclic Boronic Acids
The pyridine ring is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceutical agents due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule. The introduction of a boronic acid functional group onto such a scaffold dramatically expands its synthetic utility. Boronic acids and their derivatives are cornerstones of modern organic synthesis, primarily due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with exceptional functional group tolerance and stereospecificity[1][2].
Beyond their synthetic utility, boronic acids have emerged as important pharmacophores in their own right. The boron atom's unique electronic nature—possessing an empty p-orbital—allows it to form reversible covalent bonds with biological nucleophiles, a mechanism famously exploited by the proteasome inhibitor bortezomib (Velcade®) in cancer therapy[3][4]. Consequently, building blocks like (2-Amino-5-chloropyridin-3-yl)boronic acid, which combine the features of a pyridine ring with the reactivity of a boronic acid, are of high value for generating novel compound libraries and developing targeted therapeutics[5][6].
Molecular Structure and Physicochemical Properties
Structural Analysis
The structure of (2-Amino-5-chloropyridin-3-yl)boronic acid is characterized by a pyridine ring substituted with three key functional groups. The interplay of these groups dictates the molecule's overall reactivity.
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Pyridine Nitrogen: Acts as an electron-withdrawing group via induction, influencing the aromatic system's electron density. It also serves as a hydrogen bond acceptor and a site for potential coordination to metal catalysts.
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Amino Group (C2-position): Functions as a strong electron-donating group through resonance, increasing the electron density of the ring, particularly at the ortho and para positions. It is also a key hydrogen bond donor.
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Boronic Acid (C3-position): This versatile group is the reactive handle for cross-coupling reactions. Its Lewis acidic nature and ability to form boronate complexes are central to its function.
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Chlorine Atom (C5-position): An electron-withdrawing group by induction but a weak electron-donating group by resonance. It serves as a potential secondary site for cross-coupling reactions, though it is generally less reactive than corresponding bromides or iodides[7][8].
Caption: Chemical structure of (2-Amino-5-chloropyridin-3-yl)boronic acid.
Physicochemical Properties
Comprehensive experimental data for this specific molecule is not widely available in public literature. The following table summarizes key properties derived from its chemical structure and data from closely related analogues.
| Property | Value | Source |
| Molecular Formula | C₅H₅BClN₂O₂ | Calculated |
| Molecular Weight | 174.37 g/mol | Calculated |
| Appearance | Expected to be a solid, from off-white to tan | Analogy to similar compounds[9] |
| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Analogy to similar compounds[10] |
| Storage | Store under inert atmosphere, refrigerated (2-8°C), and protected from light and moisture. | General recommendation for boronic acids[11] |
Synthesis and Purification
A direct, published synthesis for (2-Amino-5-chloropyridin-3-yl)boronic acid is not readily found. However, a plausible and robust synthetic route can be designed based on established organometallic methodologies applied to pyridine systems[12][13]. The key transformation is the introduction of the boronic acid group at the C3 position.
Retrosynthetic Strategy and Causality
The most logical approach involves a lithium-halogen exchange from a suitable dihalogenated precursor, followed by quenching with a borate ester. Starting from the commercially available 2-amino-5-chloro-3-bromopyridine is a strategically sound choice. The bromine atom is significantly more reactive in lithium-halogen exchange than the chlorine atom, allowing for regioselective metalation at the C3 position. Cryogenic temperatures (-78 °C) are critical for this step to prevent decomposition of the highly reactive organolithium intermediate and to suppress potential side reactions[13].
Caption: Proposed retrosynthetic pathway for the target molecule.
Detailed Synthetic Protocol
Disclaimer: This protocol is a proposed methodology based on established chemical principles and has not been experimentally validated from a cited source for this specific molecule. It should be performed by qualified personnel with appropriate safety precautions.
Step 1: Regioselective Lithium-Halogen Exchange and Borylation
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Vessel Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-amino-5-chloro-3-bromopyridine (1.0 equiv).
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Dissolution: Add anhydrous tetrahydrofuran (THF, ~0.1 M concentration) via cannula and cool the solution to -78 °C using a dry ice/acetone bath.
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Metalation: Slowly add n-butyllithium (n-BuLi, 1.1 equiv, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The choice of n-BuLi is based on its proven efficacy in lithium-halogen exchanges on heteroaromatic systems[12].
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Stirring: Stir the resulting dark-colored solution at -78 °C for 1 hour to ensure complete formation of the organolithium intermediate.
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Borylation: Add triisopropyl borate (B(O-iPr)₃, 1.5 equiv) dropwise, again maintaining the temperature at -78 °C. This borate ester is chosen for its reactivity and the relative ease of hydrolysis of the resulting boronate ester.
-
Quenching: After stirring for an additional 2 hours at -78 °C, allow the reaction to slowly warm to room temperature overnight.
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Hydrolysis: Cool the mixture in an ice bath and carefully quench by the slow addition of aqueous hydrochloric acid (1 M) until the pH is approximately 2-3. This acidic workup hydrolyzes the boronate ester to the desired boronic acid[13].
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Extraction: Transfer the mixture to a separatory funnel. The product may precipitate or remain in one of the layers. Extract the aqueous layer with ethyl acetate (3x).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by trituration with a solvent mixture (e.g., hexanes/ethyl acetate) or by flash column chromatography.
Chemical Reactivity and Key Applications
The Suzuki-Miyaura Cross-Coupling Reaction
The premier application for (2-Amino-5-chloropyridin-3-yl)boronic acid is its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions[14]. This reaction enables the formation of a C-C bond between the C3 position of the pyridine ring and an aryl or heteroaryl halide/triflate, providing access to complex biaryl structures that are prevalent in pharmaceuticals[7][15].
Mechanism and Self-Validation: The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the electrophile (e.g., an aryl bromide), transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. A successful protocol is self-validating: consumption of starting materials and formation of the desired product, observable by TLC or LC-MS, confirms the catalytic cycle is operating as intended.
Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
Protocol: Suzuki-Miyaura Coupling with 4-Bromoanisole
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Reagents: In a reaction vial, combine (2-Amino-5-chloropyridin-3-yl)boronic acid (1.5 equiv), 4-bromoanisole (1.0 equiv), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the vial, then evacuate and backfill with nitrogen gas three times.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
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Heating: Place the vial in a preheated heating block at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the 4-bromoanisole is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).
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Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-amino-5-chloro-3-(4-methoxyphenyl)pyridine.
Applications in Fragment-Based Drug Discovery
The title compound is an exemplary fragment for use in fragment-based drug discovery (FBDD). Its relatively low molecular weight and distinct arrangement of hydrogen bond donors and acceptors allow it to bind with moderate affinity to protein active sites. The boronic acid can then be elaborated via Suzuki coupling to "grow" the fragment into a more potent lead compound, exploring the surrounding chemical space for improved interactions.
Safety and Handling
As with all laboratory chemicals, (2-Amino-5-chloropyridin-3-yl)boronic acid should be handled with care in a well-ventilated chemical fume hood.
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Personal Protective Equipment (PPE): Safety glasses or goggles, a lab coat, and chemical-resistant gloves are mandatory[16].
-
Hazards: Boronic acids can be irritating to the eyes, skin, and respiratory system[17][18]. Harmful if swallowed[19].
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Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere to prevent degradation[11].
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Incompatible Materials: Avoid contact with strong oxidizing agents[17].
Conclusion and Future Outlook
(2-Amino-5-chloropyridin-3-yl)boronic acid represents a valuable and versatile building block for synthetic and medicinal chemists. Its trifunctional nature allows for sequential and site-selective modifications, making it an ideal starting point for the synthesis of complex, biologically active molecules. While its primary utility lies in Suzuki-Miyaura cross-coupling, its potential in other areas of chemistry, such as materials science and the development of novel boron-containing pharmacophores, remains a fertile ground for future research. The development of a scalable, high-yield synthesis will be crucial for unlocking the full potential of this promising intermediate.
References
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A practical and cost-effective synthesis of (2-aminopyrimidin-5-yl) boronic acid. (n.d.). ResearchGate. Retrieved from [Link]
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Knapp, D. M., Gillis, E. P., & Burke, M. D. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66174, 2-Amino-5-chloropyridine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17750211, (2-Aminopyrimidin-5-yl)boronic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10313200, 2-Amino-5-chloropyridin-3-ol. Retrieved from [Link]
- Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine.
- Abirami, V., et al. (2025). Molecular Structure, Optical Properties and Docking Studies of 2-Amino-5-Chloropyridine through Quantum Chemical Studies.
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Patsnap Eureka. (2019, January 4). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. Retrieved from [Link]
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- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
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